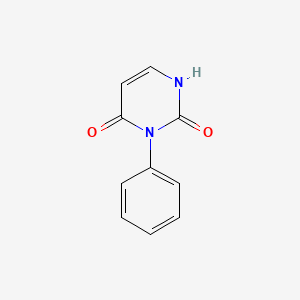
3-phenylpyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
3-phenylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research has revealed the synthesis and testing of novel derivatives, including 3-phenylpyrimidine-2,4(1H,3H)-dione, for antitumor activity. These compounds have demonstrated significant inhibitory effects on various cancer cell lines, including ovarian and renal cancer cells. Notably, certain derivatives showed a remarkable inhibition of melanoma cells. Advanced methodologies like ADME-T and pharmacophore prediction were utilized to study the antitumor properties and identify structural features crucial for this activity (El-Deeb, Bayoumi, El-Sherbeny, & Abdel-Aziz, 2010).
Synthesis and Structural Analysis
The compound has been synthesized through various chemical reactions. For instance, a study described the synthesis of a derivative via a multicomponent reaction, followed by detailed molecular structural confirmation using spectroscopic methods and X-ray crystallography. This research provides insights into the compound's molecular arrangement and potential applications in various fields (Barakat, Ghabbour, Atef, Al-Majid, Islam, & Ali, 2016).
Novel Synthesis Methods
Researchers have developed new methods for synthesizing pyrimidine derivatives, including this compound. These methods involve three-component reactions in aqueous media, indicating a more environmentally friendly approach to chemical synthesis. The impact of various substituents on the final product's structure was also explored, contributing to a better understanding of the compound's synthesis (Shi, Shi, & Rong, 2010).
Photolysis and Photochemical Reactions
A study on the photochemistry of a pyrimidinedione derivative, closely related to this compound, revealed the formation of a highly reactive bicyclic product upon photolysis. This research provides valuable insights into the compound's behavior under light exposure and its potential applications in photochemical processes (Shorunov, Plutschack, Bermeshev, & Guzei, 2018).
Wirkmechanismus
Target of Action
Pyrimidine derivatives have been reported to exhibit inhibitory activity against various kinases, including cdk2 , EGFR, Her2, VEGFR2 , and are involved in anti-neuroinflammatory activity .
Mode of Action
Related pyrimidine derivatives have been shown to inhibit the activity of various kinases . They interact with these targets, leading to changes in cellular processes such as cell cycle progression and apoptosis .
Biochemical Pathways
For instance, they can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway .
Result of Action
Related compounds have been shown to induce cell cycle arrest and apoptosis in certain cell lines . They also exhibit cytotoxic activities against various cancer cell lines .
Biochemische Analyse
Biochemical Properties
3-Phenylpyrimidine-2,4(1H,3H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. The binding of this compound to CDKs can inhibit their activity, thereby affecting cell proliferation and growth .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting CDKs, this compound can induce cell cycle arrest, leading to reduced cell proliferation. Additionally, it can modulate the expression of genes involved in apoptosis, thereby promoting programmed cell death in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of CDKs by binding to their active sites, preventing the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites. These metabolites can further interact with cellular targets, enhancing the compound’s therapeutic effects. Additionally, this compound can influence metabolic flux and alter metabolite levels in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and accumulate in specific tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, the compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Its localization can also affect its stability and degradation, impacting its overall efficacy .
Eigenschaften
IUPAC Name |
3-phenyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-6-7-11-10(14)12(9)8-4-2-1-3-5-8/h1-7H,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPFXMAXNRIBCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551427 | |
| Record name | 3-Phenylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4260-40-6 | |
| Record name | 3-Phenylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B3023490.png)
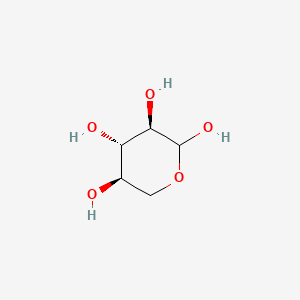


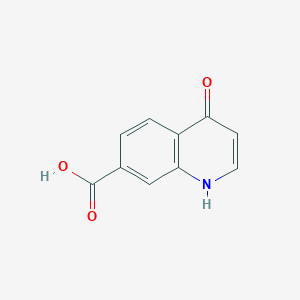
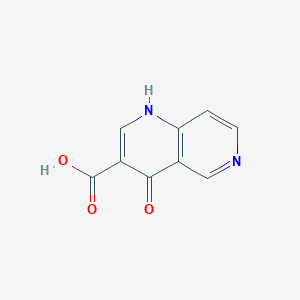


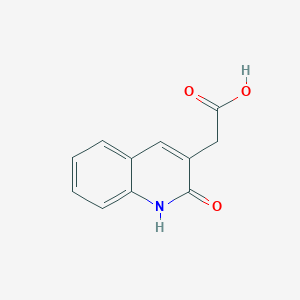
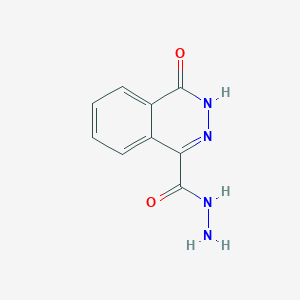
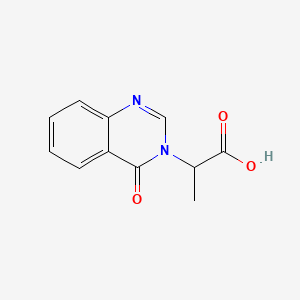


![2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoic acid](/img/structure/B3023513.png)
